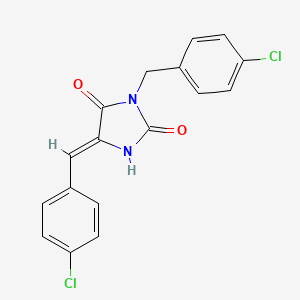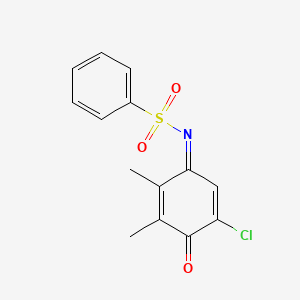
3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound, also known as CIBI, has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione is not fully understood, but it is thought to involve the formation of a complex with metal ions. This complex can then interact with biological molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of enzymes involved in inflammation, and modulate the expression of genes involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione is its high purity and stability, which allows for consistent and reproducible results in experiments. However, one limitation is its relatively high cost, which may limit its use in some labs.
Orientations Futures
There are many potential future directions for research involving 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione and its interactions with biological molecules. Finally, the development of more efficient and cost-effective synthesis methods for 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione would allow for wider use in scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione involves the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with urea and acetic anhydride to form the final compound. This method has been optimized to produce high yields of pure 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione has been found to have a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as well as a catalyst for organic reactions. Additionally, 3-(4-chlorobenzyl)-5-(4-chlorobenzylidene)-2,4-imidazolidinedione has been studied for its potential as an anti-cancer agent, with promising results in vitro.
Propriétés
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-5-1-11(2-6-13)9-15-16(22)21(17(23)20-15)10-12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,23)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUDCAAJIKWFNQ-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)



![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)

![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)

![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)

